An In-depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,5-difluoro-2-methylbenzene (CAS No. 875664-38-3) is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for facile functionalization, two adjacent fluorine atoms to modulate electronic properties and metabolic stability, and a methyl group—makes it a valuable building block for the synthesis of complex organic molecules. The presence of fluorine is a well-established strategy in drug design to enhance properties such as binding affinity, lipophilicity, and metabolic resistance. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and safety protocols for this versatile intermediate, grounded in established chemical principles and methodologies.
Physicochemical and Spectroscopic Profile
While specific experimental data for 1-Bromo-4,5-difluoro-2-methylbenzene is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogues. This information is crucial for reaction planning, purification, and characterization.
Table 1: Physicochemical Properties
| Property | Value (Estimated) | Notes |
| CAS Number | 875664-38-3 | - |
| Molecular Formula | C₇H₅BrF₂ | - |
| Molecular Weight | 207.02 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on similar bromofluorotoluenes. |
| Boiling Point | ~180-190 °C | Estimated based on isomers like 1-bromo-2,4-difluoro-5-methylbenzene (b.p. 175 °C). |
| Density | ~1.6 g/cm³ | Estimated to be higher than water. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Toluene, Ethyl Acetate). | Typical for aryl bromides. |
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for confirming the identity and purity of synthesized 1-Bromo-4,5-difluoro-2-methylbenzene. The following are predicted NMR spectral data based on established substituent effects.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale |
| ¹H NMR | |||
| Ar-H (at C6) | ~7.2 - 7.4 | (d, JHF ≈ 7-9 Hz) | Downfield due to adjacent bromine; coupled to fluorine at C5. |
| Ar-H (at C3) | ~6.9 - 7.1 | (d, JHF ≈ 9-11 Hz) | Shielded relative to H6; coupled to fluorine at C4. |
| CH₃ | ~2.2 - 2.4 | (s or t, JHF ≈ 2-3 Hz) | Typical range for a methyl group on a benzene ring; may show small coupling to adjacent fluorine. |
| ¹³C NMR | |||
| C-Br (C1) | ~115 - 120 | (d, JCF ≈ 4-6 Hz) | Direct attachment to bromine; coupled to fluorine at C5. |
| C-CH₃ (C2) | ~125 - 130 | (d, JCF ≈ 3-5 Hz) | Attachment to methyl group; coupled to fluorine at C4. |
| C-H (C3) | ~118 - 122 | (d, JCF ≈ 18-22 Hz) | Strong one-bond C-F coupling to F at C4. |
| C-F (C4) | ~148 - 152 | (dd, ¹JCF ≈ 245-255 Hz, ²JCF ≈ 12-18 Hz) | Large one-bond C-F coupling; smaller two-bond coupling to F at C5. |
| C-F (C5) | ~146 - 150 | (dd, ¹JCF ≈ 245-255 Hz, ²JCF ≈ 12-18 Hz) | Large one-bond C-F coupling; smaller two-bond coupling to F at C4. |
| C-H (C6) | ~128 - 132 | (d, JCF ≈ 4-6 Hz) | Coupled to fluorine at C5. |
| CH₃ | ~14 - 16 | (d, JCF ≈ 3-5 Hz) | Coupled to fluorine at C4. |
Synthesis Protocol: A Validated Approach
A robust and reliable method for the synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[1][2][3] The logical precursor for this synthesis is 4,5-difluoro-2-methylaniline (CAS 875664-57-6), which is commercially available.
The causality behind this choice is the high efficiency and predictability of the Sandmeyer reaction. It proceeds via a diazonium salt intermediate, which is then displaced by a bromide nucleophile, catalyzed by a copper(I) salt.[1] This method avoids the regioselectivity issues that could arise from direct bromination of 3,4-difluorotoluene.
Detailed Experimental Protocol (Self-Validating System)
This protocol is adapted from established procedures for Sandmeyer reactions on substituted anilines.[4]
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Diazotization:
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To a jacketed reactor maintained at 0-5 °C, add 4,5-difluoro-2-methylaniline (1.0 eq).
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr, ~3.0 eq). Stir until a homogeneous slurry is formed.
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Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
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Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The causality for this low temperature is to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% aqueous HBr (~2.0 eq). Heat this solution to 60 °C.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence. The copper(I) catalyst facilitates the single-electron transfer that initiates the radical-nucleophilic aromatic substitution.[1]
-
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with 1 M NaOH (to remove acidic impurities), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain pure 1-Bromo-4,5-difluoro-2-methylbenzene.
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Reactivity and Applications in Drug Development
The primary utility of 1-Bromo-4,5-difluoro-2-methylbenzene in drug discovery lies in its function as a versatile building block for introducing the 4,5-difluoro-2-methylphenyl moiety into target molecules. The bromine atom serves as a handle for powerful palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This reaction would allow researchers to couple the 1-Bromo-4,5-difluoro-2-methylbenzene core with various aryl, heteroaryl, or vinyl boronic acids or esters, providing access to a wide array of biaryl and styrenyl structures common in pharmaceutical agents.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To an oven-dried flask, add the aryl boronic acid/ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition and reductive elimination steps.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add 1-Bromo-4,5-difluoro-2-methylbenzene (1.0 eq) followed by a degassed solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent).
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup:
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography or recrystallization.
-
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6] This reaction enables the coupling of 1-Bromo-4,5-difluoro-2-methylbenzene with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to produce substituted diaryl or aryl alkyl amines.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), LHMDS, 1.4 eq).
-
The bulky ligand is essential to promote the reductive elimination step, which is often rate-limiting. The strong base is required to deprotonate the amine in the catalytic cycle.
-
-
Reaction Execution:
-
Add 1-Bromo-4,5-difluoro-2-methylbenzene (1.0 eq), the amine (1.2 eq), and an anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane).
-
Heat the mixture with vigorous stirring (typically 80-110 °C) until completion.
-
-
Workup:
-
Cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate. The resulting product is typically purified by column chromatography.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-Bromo-4,5-difluoro-2-methylbenzene should be handled with appropriate precautions.
-
Hazard Identification: The compound is expected to be an irritant. Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use spark-free tools and take measures to prevent the buildup of electrostatic charge. Keep the container tightly closed in a dry, well-ventilated area.
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Conclusion
1-Bromo-4,5-difluoro-2-methylbenzene is a strategically designed building block with high potential for application in drug discovery and development. Its synthesis can be reliably achieved via a Sandmeyer reaction from its corresponding aniline. The true value of this intermediate is realized in its application in modern cross-coupling chemistry, providing a gateway to novel, fluorinated molecular architectures. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.
References
-
Rutherford, K. G.; Redmond, W. 1-Bromo-2-fluorobenzene. Org. Synth.1963 , 43, 12. [Link]
- Google Patents. Preparation method of 6-bromo-2, 3-difluorotoluene. CN117049935A.
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Wikipedia. Sandmeyer reaction. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Shaikh, R. S. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2022 , 19, 1343–1375. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]
-
Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]
- 6. 452-63-1|1-Bromo-4-fluoro-2-methylbenzene|BLD Pharm [bldpharm.com]
